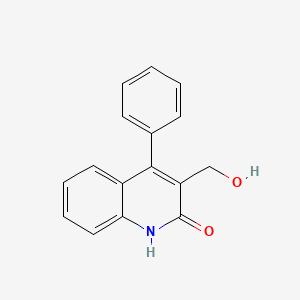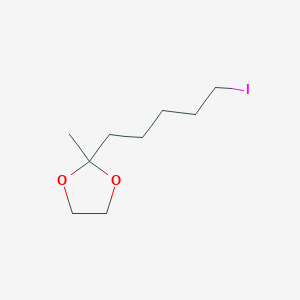
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is a heterocyclic organic compound with the molecular formula C10H19IO2 It is a derivative of dioxolane, where the 2-position is substituted with a 5-iodopentyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- typically involves the reaction of 1,3-dioxolane with 5-iodopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane, 2-(5-cyanopentyl)-2-methyl-1,3-dioxolane, and 2-(5-aminopentyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(5-iodopentyl)-2-methyl-1,3-dioxolane-4-one.
Reduction Reactions: Products include 2-(5-pentyl)-2-methyl-1,3-dioxolane.
科学研究应用
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
相似化合物的比较
Similar Compounds
- 2-(5-chloropentyl)-1,3-dioxolane
- 2-(5-bromopentyl)-1,3-dioxolane
- 2-(5-fluoropentyl)-1,3-dioxolane
Uniqueness
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more susceptible to nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
属性
CAS 编号 |
121407-72-5 |
|---|---|
分子式 |
C9H17IO2 |
分子量 |
284.13 g/mol |
IUPAC 名称 |
2-(5-iodopentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-9(11-7-8-12-9)5-3-2-4-6-10/h2-8H2,1H3 |
InChI 键 |
PIDSKAUAVDTVPH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
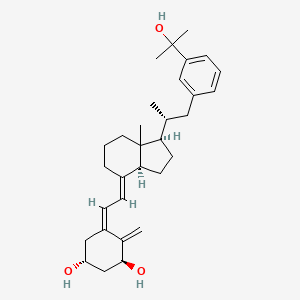
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
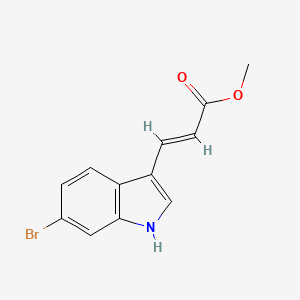
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

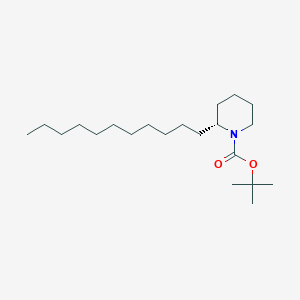
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
